molecular formula C16H12O4 B8633360 3'-Hydroxy-3,4-methylenedioxy chalcone CAS No. 92965-03-2

3'-Hydroxy-3,4-methylenedioxy chalcone

Cat. No. B8633360
CAS RN: 92965-03-2
M. Wt: 268.26 g/mol
InChI Key: COJCBVVHBVEQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Hydroxy-3,4-methylenedioxy chalcone is a useful research compound. Its molecular formula is C16H12O4 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Hydroxy-3,4-methylenedioxy chalcone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Hydroxy-3,4-methylenedioxy chalcone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92965-03-2

Product Name

3'-Hydroxy-3,4-methylenedioxy chalcone

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H12O4/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9,17H,10H2

InChI Key

COJCBVVHBVEQGB-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Prepared in a similar manner as (4) from piperonal. Crude solids (26.7 g, 100%) were carried on directly to the next reaction step without chromatographic purification or characterization.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Crude solids
Quantity
26.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3-Hydroxy acetophenone, 2 (2.7 g, 20 mmol), 3,4-methylenedioxy benzaldehyde, 6 (3 g, 20 mmol) and 50% aqueous sodium hydroxide (5 mL) in methanol (40 mL) were reacted under reflux as in 7 to yield 12. Yield 4.1 g (76%); mp 188-189° C.; MS (FAB) 269 (M++1); IR (KBr) 3389, 1659; 1H NMR (300 MHz, DMSO-d6) δ 9.84 (s, 1H), 7.73 (d, J=15.6 Hz, 1H), 7.64 (d, J=15.9 Hz, 1H), 7.63 (s, 1H), 7.62 (d, J=5.4 Hz, 1H), 7.45 (s, 1H), 7.36 (t, J=7.9 Hz, 1H), 7.30 (d, J=7.8 Hz, 1H), 7.05 (dd, J=7.9 Hz, 2.4 Hz, 1H), 6.98 (d, J=7.8 Hz, 1H), 6.09 (s, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.